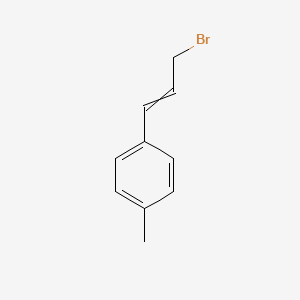
1-(3-bromoprop-1-enyl)-4-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-bromoprop-1-enyl)-4-methylbenzene is an organic compound with the molecular formula C10H11Br It is a derivative of benzene, where a bromopropenyl group is attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-bromoprop-1-enyl)-4-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-methylstyrene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in an inert solvent like carbon tetrachloride under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
化学反应分析
Types of Reactions: 1-(3-bromoprop-1-enyl)-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The double bond in the propenyl group can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Addition: Bromine (Br2) or hydrogen bromide (HBr) in solvents like dichloromethane (DCM).
Oxidation: Meta-chloroperoxybenzoic acid (mCPBA) or potassium permanganate (KMnO4) in aqueous or organic solvents.
Major Products:
Substitution: Formation of 1-(3-hydroxyprop-1-en-1-yl)-4-methylbenzene or 1-(3-aminoprop-1-en-1-yl)-4-methylbenzene.
Addition: Formation of 1,2-dibromo-3-(4-methylphenyl)propane or 1-bromo-3-(4-methylphenyl)propane.
Oxidation: Formation of 1-(3-epoxyprop-1-en-1-yl)-4-methylbenzene.
科学研究应用
Chemical Applications
Synthesis of Organic Molecules
1-(3-bromoprop-1-enyl)-4-methylbenzene serves as an important intermediate in organic synthesis. It can be utilized in the formation of more complex organic compounds through various reactions, including substitution and addition reactions. For instance, it can undergo nucleophilic substitution to yield derivatives such as 1-(3-hydroxyprop-1-en-1-yl)-4-methylbenzene or 1-(3-aminoprop-1-en-1-yl)-4-methylbenzene.
Reagent in Organic Transformations
This compound is also employed as a reagent in several organic transformations. Its bromine atom is reactive, allowing it to participate in electrophilic reactions, while the propenyl group can engage in nucleophilic reactions. This dual reactivity makes it a versatile building block for synthesizing various functionalized aromatic compounds.
Biological Applications
Investigating Biological Activity
Research has been conducted to explore the biological activity of this compound. Its interactions with biomolecules are of particular interest, especially in the context of drug development. Studies have indicated potential bioactivity that warrants further investigation into its pharmacological properties .
Mechanism of Action
The compound's mechanism of action involves its ability to form covalent bonds with target biomolecules, potentially altering their structure and function. This characteristic is crucial for understanding how it might be utilized in therapeutic applications.
Medical Applications
Pharmaceutical Development
Given its structural characteristics, this compound is being explored for its potential in developing new pharmaceuticals. The compound's unique reactivity profile allows for modifications that could lead to novel therapeutic agents targeting specific diseases .
Case Study: Antagonist Development
A notable case study involves the exploration of small molecule antagonists derived from similar brominated compounds, which have shown promise in modulating neuropeptide systems. Such findings suggest that derivatives of this compound could play a role in developing new treatments for neurological disorders .
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is utilized in producing specialty chemicals and materials with tailored properties. Its brominated nature allows for enhanced reactivity compared to non-brominated analogs, making it valuable in various chemical manufacturing processes .
Comparison with Similar Compounds
The compound can be compared with other halogenated derivatives such as 1-(3-bromoprop-1-en-1-yl)-4-methoxybenzene and 1-(3-bromoprop-1-en-1-yl)-4-chlorobenzene. Each variant exhibits different reactivity and interaction patterns due to the presence of different substituents (methoxy vs. methyl or chlorine), which influences their application scope .
作用机制
The mechanism of action of 1-(3-bromoprop-1-enyl)-4-methylbenzene involves its interaction with various molecular targets and pathways. The bromine atom and the propenyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function.
相似化合物的比较
1-(3-Bromoprop-1-en-1-yl)-4-methoxybenzene: Similar structure but with a methoxy group instead of a methyl group.
1-(3-Bromoprop-1-en-1-yl)-4-chlorobenzene: Similar structure but with a chlorine atom instead of a methyl group.
1-(3-Bromoprop-1-en-1-yl)-4-fluorobenzene: Similar structure but with a fluorine atom instead of a methyl group.
Uniqueness: 1-(3-bromoprop-1-enyl)-4-methylbenzene is unique due to the presence of the methyl group, which can influence its reactivity and interactions with other molecules. The methyl group can provide steric hindrance and electronic effects that differentiate it from other similar compounds.
属性
CAS 编号 |
54636-56-5 |
|---|---|
分子式 |
C10H11Br |
分子量 |
211.10 g/mol |
IUPAC 名称 |
1-(3-bromoprop-1-enyl)-4-methylbenzene |
InChI |
InChI=1S/C10H11Br/c1-9-4-6-10(7-5-9)3-2-8-11/h2-7H,8H2,1H3 |
InChI 键 |
ZBCYSNKWHBBDJB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C=CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















